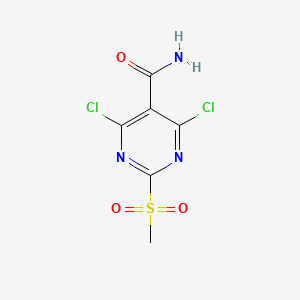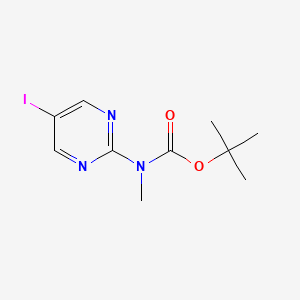
1-(6-Bromocinnolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromocinnolin-3-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO It is a derivative of cinnoline, a heterocyclic aromatic organic compound The presence of a bromine atom at the 6th position and an ethanone group at the 1st position of the cinnoline ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromocinnolin-3-yl)ethanone typically involves the bromination of cinnoline derivatives. One common method is the bromination of 3-cinnolinyl ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
1-(6-Bromocinnolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
科学的研究の応用
1-(6-Bromocinnolin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-Bromocinnolin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom and ethanone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, making it a useful compound in biochemical studies.
類似化合物との比較
Similar Compounds
1-(6-Bromoquinolin-3-yl)ethanone: Similar structure but with a quinoline ring instead of a cinnoline ring.
1-(6-Bromopyridin-3-yl)ethanone: Contains a pyridine ring.
1-(6-Bromo-2-chloroquinolin-3-yl)ethanone: Contains additional chlorine substitution.
Uniqueness
1-(6-Bromocinnolin-3-yl)ethanone is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
1-(6-bromocinnolin-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrN2O/c1-6(14)10-5-7-4-8(11)2-3-9(7)12-13-10/h2-5H,1H3 |
InChIキー |
IEFQZHMEAIOLFT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN=C2C=CC(=CC2=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)



![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)

![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)
